molecular formula C24H31ClN2O2 B14984974 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B14984974
M. Wt: 415.0 g/mol
InChI Key: CMXQUQURVFMSER-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, including an azepane ring, a chlorophenyl group, and a dimethylphenoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide typically involves a multi-step process:

    Formation of the azepane ring: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic or basic conditions.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the azepane ring.

    Attachment of the dimethylphenoxy group: The dimethylphenoxy group can be attached through an etherification reaction, where a suitable dimethylphenol reacts with an appropriate leaving group on the intermediate compound.

    Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the intermediate compound reacts with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide shares structural similarities with other compounds containing azepane, chlorophenyl, and dimethylphenoxy groups.
  • Examples of similar compounds include N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide and N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide.

Uniqueness

  • The unique combination of functional groups in this compound contributes to its distinct chemical properties and reactivity.
  • Its specific structure may result in unique biological activity and potential applications that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H31ClN2O2

Molecular Weight

415.0 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H31ClN2O2/c1-18-11-12-20(15-19(18)2)29-17-24(28)26-16-23(21-9-5-6-10-22(21)25)27-13-7-3-4-8-14-27/h5-6,9-12,15,23H,3-4,7-8,13-14,16-17H2,1-2H3,(H,26,28)

InChI Key

CMXQUQURVFMSER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCCCC3)C

Origin of Product

United States

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